molecular formula C26H22ClN3OS B12618005 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

Cat. No.: B12618005
M. Wt: 460.0 g/mol
InChI Key: XJKPHNKCPBLLBV-UHFFFAOYSA-M
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Description

1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a cationic heterocyclic compound featuring a pyrroloimidazolium core fused with a dihydropyrrole ring. The structure includes a phenothiazine moiety linked via a 2-oxoethyl chain at the 1-position and a phenyl group at the 3-position (Fig. 1). Phenothiazine, a tricyclic sulfur- and nitrogen-containing scaffold, is known for its pharmacological versatility, including antipsychotic and antimicrobial applications .

Synthetic routes for analogous compounds involve cyclization of substituted imidazole precursors and alkylation with halogenated ketones or esters (e.g., phenothiazine derivatives) under reflux conditions . The compound’s antimicrobial activity is hypothesized to arise from its ability to disrupt bacterial translation machinery, as observed in structurally related analogs .

Properties

Molecular Formula

C26H22ClN3OS

Molecular Weight

460.0 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-(3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C26H22N3OS.ClH/c30-26(29-20-11-4-6-13-23(20)31-24-14-7-5-12-21(24)29)18-27-17-22(19-9-2-1-3-10-19)28-16-8-15-25(27)28;/h1-7,9-14,17H,8,15-16,18H2;1H/q+1;/p-1

InChI Key

XJKPHNKCPBLLBV-UHFFFAOYSA-M

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .

Chemical Reactions Analysis

1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress in cancer cells, further contributing to its anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Phenothiazine vs.
  • Chlorinated Substituents : The dichlorophenyl analog (CAS 713075-18-4) exhibits higher molecular weight (372.27 g/mol) and altered electronic properties due to electron-withdrawing Cl groups, which may influence binding affinity .

SAR Insights :

  • Phenothiazine’s Role: The tricyclic phenothiazine may confer dual activity (antimicrobial and antipsychotic) absent in simpler aryl substituents .
  • Cationic Charge : All analogs exhibit cationic charges, promoting interaction with negatively charged microbial membranes or nucleic acids .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Reference
Target Compound ~380 (estimated) Not reported Moderate (cationic salt)
STOCK4S-33513 423.89 >250 (decomp.) Low (requires DMSO)
Trifluoroacetate Salt (9c) 368.32 222–224 High (due to TFA counterion)

Key Notes:

  • The trifluoroacetate salt (9c) shows superior aqueous solubility due to its counterion, whereas the target compound’s phenothiazine group may limit solubility .
  • Thermal stability varies, with STOCK4S-33513 decomposing above 250°C, suggesting robustness under physiological conditions .

Biological Activity

Overview

1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining phenothiazine and pyrroloimidazole moieties, which are known for their diverse pharmacological properties. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The phenothiazine moiety is known to influence several pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antioxidant and Anticancer Activity

A study evaluated the antioxidant capacity of the compound using various assays, demonstrating a strong ability to scavenge free radicals. The IC50 values indicated a potent effect comparable to established antioxidants like ascorbic acid. Furthermore, in vitro tests on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis
MCF712Cell Cycle Arrest
A54918Reactive Oxygen Species (ROS) Induction

Comparative Studies

Comparative studies with similar compounds have highlighted the unique efficacy of this compound against various cancer types. For instance, when compared to other phenothiazine derivatives, this compound demonstrated superior potency in inhibiting tumor growth in xenograft models.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group:

Group Tumor Size (mm³) % Reduction
Control800-
Treatment (20 mg/kg)45043%

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